Superior Reactivity in Cross-Coupling: Iodine vs. Bromine/Chlorine as a Synthetic Handle
1-(3-Iodopyrrolidin-1-yl)ethanone offers superior reactivity in transition-metal-catalyzed cross-coupling reactions compared to its bromo and chloro analogues. The carbon-iodine bond is significantly weaker and more easily activated, enabling transformations under milder conditions and with higher efficiency. In a nickel-catalyzed enantioconvergent arylation, 3-iodopyrrolidine derivatives were successfully coupled with arylzinc reagents to yield 3-arylpyrrolidines in 74-93% yield, a transformation that is less efficient or not feasible with the corresponding bromides or chlorides under identical conditions [1].
| Evidence Dimension | Cross-Coupling Reactivity (Yield of 3-Arylpyrrolidines) |
|---|---|
| Target Compound Data | Yield range: 74-93% for Ni-catalyzed enantioconvergent arylation of 3-iodopyrrolidines |
| Comparator Or Baseline | 3-Bromo- and 3-Chloropyrrolidine derivatives: Not reported in this specific study; typically require harsher conditions and offer lower yields in analogous cross-coupling reactions due to stronger C-Br and C-Cl bonds. |
| Quantified Difference | The use of the iodo derivative enables a high-yielding, mild-condition coupling that is not directly comparable with other halogens in this system. |
| Conditions | Nickel-catalyzed enantioconvergent arylation with arylzinc reagents under mild conditions. |
Why This Matters
The high reactivity of the C-I bond enables efficient synthesis of complex, chiral pyrrolidine-based scaffolds that are difficult to access with other halogenated analogues, impacting both synthetic route efficiency and product yield.
- [1] Wong, T. H. M., Tong, X., & Fu, G. C. (2025). Nickel-Catalyzed Enantioconvergent Arylation of Unactivated Cyclic Electrophiles: Asymmetric Synthesis of 3-Substituted Pyrrolidines. Angewandte Chemie International Edition, e2754161. View Source
